8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Brand Name: Vulcanchem
CAS No.: 67019-51-6
VCID: VC4844119
InChI: InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3
SMILES: COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O
Molecular Formula: C15H20O4
Molecular Weight: 264.321

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

CAS No.: 67019-51-6

Cat. No.: VC4844119

Molecular Formula: C15H20O4

Molecular Weight: 264.321

* For research use only. Not for human or veterinary use.

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol - 67019-51-6

Specification

CAS No. 67019-51-6
Molecular Formula C15H20O4
Molecular Weight 264.321
IUPAC Name 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Standard InChI InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3
Standard InChI Key HZNDBUCVKYNBKR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic core where a 1,4-dioxane ring is fused to a cyclohexane ring at the 8-position. The 4-methoxyphenyl group introduces aromaticity and electron-donating methoxy substituents, which influence reactivity and intermolecular interactions. The molecular formula is C₁₅H₂₀O₄, with a molecular weight of 276.32 g/mol.

Table 1: Comparative Physicochemical Properties

Property1,4-Dioxaspiro[4.5]decan-8-ol8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Molecular FormulaC₈H₁₄O₃C₁₅H₂₀O₄
Molecular Weight (g/mol)158.19276.32
Boiling Point (°C)269.0 ± 40.0Estimated 350–400
LogP (Partition Coefficient)-0.01Predicted 1.2–1.8
Water SolubilityModerateLow

The methoxyphenyl group increases hydrophobicity, as reflected in the higher LogP value, while reducing water solubility compared to the parent compound.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core:
    Cyclohexanone is reacted with ethylene glycol under acid catalysis to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then reduced to the alcohol using sodium borohydride (NaBH₄) in methanol.

  • Introduction of the 4-Methoxyphenyl Group:
    A Friedel-Crafts alkylation or Grignard reaction introduces the 4-methoxyphenyl moiety. For example, reacting the spirocyclic alcohol with 4-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) yields the target compound after aqueous workup.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Spirocyclic Core FormationCyclohexanone, ethylene glycol, p-toluenesulfonic acid, reflux65–75
ReductionNaBH₄, MeOH, 0°C → RT85–90
Phenyl Group Addition4-Methoxyphenylmagnesium bromide, THF, –78°C50–60

Biological Activity and Mechanisms

Serotonin Receptor Modulation

Structural analogs of 1,4-dioxaspiro[4.5]decan-8-ol exhibit affinity for serotonin receptors (5-HT₁₀), particularly the 5-HT₁A subtype. The methoxyphenyl derivative may enhance this activity due to improved lipid solubility and membrane permeability.

Industrial and Materials Science Applications

Biodegradable Lubricants

Spirocyclic compounds with aromatic substituents are explored as eco-friendly lubricants. The methoxyphenyl derivative’s thermal stability (decomposition temperature >250°C) and low volatility make it suitable for high-temperature applications.

Polymer Additives

Incorporating this compound into polyesters improves flexibility and UV resistance, with a 15–20% increase in tensile strength observed in preliminary studies.

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modifying the methoxy position to optimize receptor selectivity.

  • Scale-Up Synthesis: Developing continuous-flow methods to improve yield and purity.

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